(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime
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Overview
Description
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime is a heterocyclic compound that features an imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime typically involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the oxime functional group. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,5-a]pyridine scaffold. The subsequent reaction with hydroxylamine hydrochloride under basic conditions yields the oxime derivative .
Chemical Reactions Analysis
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their versatile chemical properties and applications in pharmaceuticals.
Imidazo[1,5-a]pyrimidines: Used in the synthesis of various bioactive molecules.
Aristolochic acids: Naturally occurring compounds with similar structural skeletons but different biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, antimicrobial properties, and potential applications in medicine.
Chemical Structure and Synthesis
The compound features an imidazo[1,5-a]pyridine core with an oxime functional group. The synthesis typically involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,5-a]pyridine scaffold, followed by reaction with hydroxylamine hydrochloride to yield the oxime derivative. Various synthetic routes can be employed, each influencing the compound's biological properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It may modulate enzyme activity or receptor function, which can lead to various physiological effects depending on the target molecules involved. The exact pathways and molecular targets are still under investigation, but initial studies suggest potential interactions with nuclear receptors such as the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria:
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds or derivatives of this compound:
- Anticancer Activity : A study investigated derivatives of imidazo[1,2-a]pyridine for their ability to inhibit cancer cell proliferation. The findings indicated that certain modifications to the imidazo scaffold enhanced cytotoxicity against human colon cancer cells (HCT116), suggesting a potential role for this class of compounds in cancer therapy .
- Fluorescent Probes : The stable photophysical properties of this compound have led to its exploration as a fluorescent probe in biological imaging applications. Its ability to bind selectively to specific biomolecules could facilitate advancements in diagnostic imaging techniques.
- SAR Studies : Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of related compounds by modifying substituents on the phenyl ring or altering the oxime functionality. These studies aim to enhance selectivity and potency against targeted receptors while minimizing cytotoxic effects on non-target cells .
Properties
IUPAC Name |
(NE)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBCCENGSFOVSV-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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